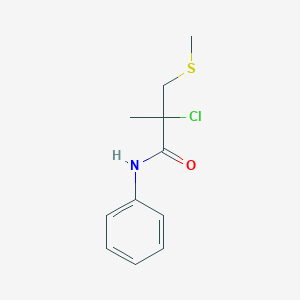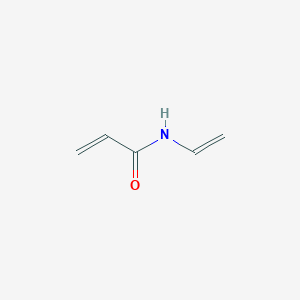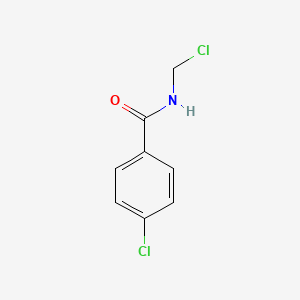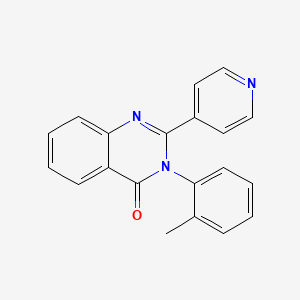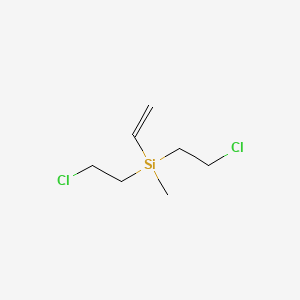
3,5-Dibromoheptan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromoheptan-4-one is an organic compound with the molecular formula C7H12Br2O It is a brominated ketone, characterized by the presence of two bromine atoms attached to the third and fifth carbon atoms of a heptane chain, with a ketone functional group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromoheptan-4-one typically involves the bromination of heptan-4-one. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where heptan-4-one is reacted with bromine in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Major Products Formed:
Oxidation: Formation of dibromoheptanoic acids.
Reduction: Formation of dibromoheptanols.
Substitution: Formation of substituted heptanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Dibromoheptan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of brominated analogs of biologically active molecules for studying their biological activity.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromoheptan-4-one involves its interaction with molecular targets through its bromine atoms and ketone group. The bromine atoms can participate in halogen bonding, while the
Propiedades
Número CAS |
36461-40-2 |
|---|---|
Fórmula molecular |
C7H12Br2O |
Peso molecular |
271.98 g/mol |
Nombre IUPAC |
3,5-dibromoheptan-4-one |
InChI |
InChI=1S/C7H12Br2O/c1-3-5(8)7(10)6(9)4-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
LKHKPKMNSUQKIL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C(CC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)

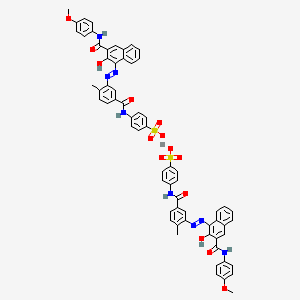
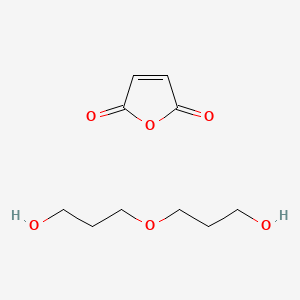
![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)

![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)

